

# comparative analysis of SHP2 allosteric inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-23 |           |
| Cat. No.:            | B12372233  | Get Quote |

A Comparative Analysis of SHP2 Allosteric Inhibitors for Researchers and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical target in oncology.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling downstream of multiple receptor tyrosine kinases (RTKs).[3][4] Its function is crucial for the full activation of the RAS/MAPK signaling cascade, a pathway frequently hyperactivated in various cancers.[1][5] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of several solid tumors and hematological malignancies.[2][6]

The development of orthosteric inhibitors targeting the catalytic site of SHP2 has been challenging due to the highly conserved nature of the active site among protein tyrosine phosphatases, leading to issues with selectivity and bioavailability.[1][7] A significant breakthrough in the field was the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[1][8] This novel class of inhibitors stabilizes SHP2 in an inactive conformation, offering improved selectivity and pharmacokinetic properties.[1][7] This guide provides a comparative analysis of prominent SHP2 allosteric inhibitors currently in clinical development, including TNO155, RMC-4630 (SAR442720), and JAB-3312, with a focus on their performance, supporting experimental data, and methodologies.



## **Mechanism of Action and Signaling Pathway**

Allosteric inhibitors of SHP2 function by locking the enzyme in an auto-inhibited state. This prevents the conformational changes required for its catalytic activity and scaffolding functions, thereby attenuating downstream signaling through pathways like the RAS-RAF-MEK-ERK cascade.[1][9]





Click to download full resolution via product page

Figure 1: SHP2 Signaling Pathway and Inhibition.



# Comparative Efficacy and Potency of SHP2 Inhibitors

Several allosteric SHP2 inhibitors have entered clinical development, demonstrating promising anti-tumor activity, particularly in combination with other targeted therapies.[10] The table below summarizes key preclinical and clinical data for TNO155, RMC-4630, and JAB-3312.



| Inhibitor               | Target | IC50<br>(Enzymatic)                                     | Cell<br>Proliferatio<br>n IC50    | Key Clinical<br>Data<br>(Monothera<br>py)                                       | Key<br>Combinatio<br>n Therapy<br>Data                                                                                                      |
|-------------------------|--------|---------------------------------------------------------|-----------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| TNO155                  | SHP2   | ~30 nM<br>(SHP099, a<br>precursor)[6]                   | Varies by cell<br>line            | Stable Disease (SD) in 20% of patients with advanced solid tumors. [11]         | Combination with JDQ433 (KRAS G12C inhibitor) showed an ORR of 33.3% in both KRAS G12C inhibitor- naive and pre-treated NSCLC patients.[12] |
| RMC-4630<br>(SAR442720) | SHP2   | Potent (specific value not publicly available)[13] [14] | Varies by cell<br>line            | Disease Control Rate (DCR) of 71% in patients with KRAS G12C mutated NSCLC.[15] | Combination with sotorasib (KRAS G12C inhibitor) was safe and tolerable with encouraging durable clinical activity in KRAS G12C NSCLC.[16]  |
| JAB-3312                | SHP2   | 1.9 nM[17]                                              | 7.4 nM<br>(KYSE-520<br>cells)[17] | Potent anti-<br>tumor activity<br>in preclinical<br>models.[18]                 | Synergistic effects observed with cetuximab and glecirasib (KRAS G12C inhibitor) in                                                         |



preclinical models.[18]

## **Experimental Protocols**

The evaluation of SHP2 inhibitors involves a series of standardized biochemical and cell-based assays, followed by in vivo studies to assess efficacy and safety.

## **Enzymatic SHP2 Inhibition Assay**

Objective: To determine the direct inhibitory effect of a compound on SHP2 phosphatase activity.

#### Methodology:

- Principle: A colorimetric or fluorescence-based assay is used to measure the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme.[19]
- Reagents: Recombinant human SHP2 protein, a phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide), and assay buffer.[19]
- Procedure:
  - The SHP2 enzyme is incubated with varying concentrations of the inhibitor.
  - The substrate is added to initiate the enzymatic reaction.
  - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 90 minutes).[19]
  - The amount of dephosphorylated product is quantified using a microplate reader by measuring absorbance or fluorescence.
  - IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

## **Cell-Based Proliferation Assay**



Objective: To assess the effect of SHP2 inhibitors on the growth and viability of cancer cell lines.

#### Methodology:

- Principle: Cancer cell lines with known genetic backgrounds (e.g., KRAS mutations, RTK amplifications) are treated with the inhibitor, and cell viability is measured over time.
- Reagents: Selected cancer cell lines, cell culture medium, and a viability reagent (e.g., Cell Counting Kit-8 (CCK-8), PrestoBlue).[20][21]
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere.
  - Cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 24, 48, 72 hours).
  - The viability reagent is added, and after incubation, the absorbance or fluorescence is measured to determine the number of viable cells.
  - IC50 values are determined by plotting cell viability against inhibitor concentration.

## In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a living organism.

#### Methodology:

- Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
   The mice are then treated with the SHP2 inhibitor, and tumor growth is monitored.[21][22]
- Procedure:
  - Cancer cells are injected subcutaneously into mice.
  - Once tumors reach a palpable size, mice are randomized into treatment and control groups.







- The inhibitor is administered orally or via injection according to a specific dosing schedule.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-ERK levels).[22]





Click to download full resolution via product page

**Figure 2:** General Experimental Workflow for SHP2 Inhibitor Evaluation.



### Conclusion

Allosteric SHP2 inhibitors represent a promising class of targeted therapies for a range of cancers. While monotherapy has shown modest activity, the true potential of these agents appears to lie in combination strategies, particularly with inhibitors of the RAS/MAPK pathway. [10][23] TNO155, RMC-4630, and JAB-3312 have all demonstrated potent preclinical activity and are advancing through clinical trials. The data presented in this guide highlights the comparative strengths and ongoing development of these key molecules. Further clinical investigation will be crucial to fully define their therapeutic roles and optimal combination partners in the treatment of cancer.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. Functions of Shp2 in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020) [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine phosphatase PTPN11/SHP2 in solid tumors bull's eye for targeted therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 10. A patent review of SHP2 allosteric inhibitors (2018-present) PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]



- 12. onclive.com [onclive.com]
- 13. Revolution Medicines Announces Dosing of First Patient in Clinical Study of RMC-4630 (SAR442720) Combined with PD-1 Inhibitor | Nasdaq [nasdaq.com]
- 14. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]
- 15. researchgate.net [researchgate.net]
- 16. ir.revmed.com [ir.revmed.com]
- 17. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 21. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity PMC [pmc.ncbi.nlm.nih.gov]
- 23. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of SHP2 allosteric inhibitors].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12372233#comparative-analysis-of-shp2-allosteric-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com